molecular formula C10H13FN2O2 B14145126 2-(4-Fluorophenoxy)butanehydrazide CAS No. 590356-80-2

2-(4-Fluorophenoxy)butanehydrazide

Cat. No.: B14145126
CAS No.: 590356-80-2
M. Wt: 212.22 g/mol
InChI Key: WVLHCRGLYUGULN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)butanehydrazide is a chemical building block of significant interest in medicinal chemistry for the synthesis of novel bioactive molecules, particularly hydrazide-hydrazones. This compound integrates two key structural motifs: a hydrazide group and a 4-fluorophenoxy moiety. The hydrazide functionality is a well-known precursor for the development of hydrazone derivatives, which are a prominent class of compounds in drug discovery due to their diverse biological activities . The incorporation of a fluorine atom is a common strategy in rational drug design, as it can influence a molecule's electronic properties, metabolic stability, and ability to penetrate biomembranes, often leading to enhanced pharmacological profiles . This reagent serves as a versatile precursor for the design and development of new antimicrobial agents. Research into similar hydrazide-hydrazone derivatives has demonstrated potent in vitro antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacterial strains, including opportunistic pathogens resistant to commonly used antibiotics . The mechanism of action for such compounds often involves interaction with microbial enzyme systems; for instance, some fluorinated hydrazones are investigated as potential inhibitors of essential bacterial enzymes like Escherichia coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III) . Beyond antimicrobial applications, the scaffold is also explored in other therapeutic areas, including anticancer research, where hybrid molecules containing fluorinated phenyl and hydrazide components have shown potential to inhibit specific molecular targets and induce apoptosis in cancer cell lines. The synthesis of hydrazide-hydrazones typically involves the condensation of a hydrazide, such as this compound, with an aldehyde or ketone, often under heating in an organic solvent like ethanol . The structure of resulting compounds can be confirmed by characteristic signals in NMR and IR spectroscopy . This compound is intended for research purposes as a core scaffold to generate libraries of novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

590356-80-2

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

2-(4-fluorophenoxy)butanehydrazide

InChI

InChI=1S/C10H13FN2O2/c1-2-9(10(14)13-12)15-8-5-3-7(11)4-6-8/h3-6,9H,2,12H2,1H3,(H,13,14)

InChI Key

WVLHCRGLYUGULN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NN)OC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two key components:

  • Butanehydrazide backbone : Derived from butanoic acid via esterification and hydrazinolysis.
  • 4-Fluorophenoxy substituent : Introduced via nucleophilic substitution or etherification.

Critical intermediates include ethyl 2-(4-fluorophenoxy)butanoate (ester precursor) and 2-(4-fluorophenoxy)butanoic acid (acid precursor).

Synthetic Pathways

Route 1: Ester Hydrazinolysis

Synthesis of Ethyl 2-(4-Fluorophenoxy)butanoate
  • Reagents : 4-Fluorophenol, ethyl 2-bromobutanoate, K₂CO₃, DMF.
  • Procedure :
    • 4-Fluorophenol (1 eq) and ethyl 2-bromobutanoate (1.1 eq) are refluxed in DMF with K₂CO₃ (1.5 eq) at 80–90°C for 12–18 hours.
    • Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate = 8:2).
  • Yield : 75–85%.
Hydrazinolysis to 2-(4-Fluorophenoxy)butanehydrazide
  • Reagents : Hydrazine hydrate (1.2 eq), ethanol.
  • Procedure :
    • Ethyl ester (1 eq) is refluxed with hydrazine hydrate in ethanol for 4–6 hours.
    • The alcohol byproduct is removed via reactive distillation to shift equilibrium.
    • The precipitate is filtered, washed with cold ethanol, and recrystallized.
  • Yield : 88–92%.
Optimization Insights
  • Molar ratio : A 1:1.2 ester-to-hydrazine ratio minimizes side products.
  • Solvent : Ethanol outperforms methanol due to better hydrazine solubility.

Route 2: Acid Chloride Aminolysis

Synthesis of 2-(4-Fluorophenoxy)butanoic Acid
  • Reagents : 4-Fluorophenol, 2-bromobutyric acid, NaOH.
  • Procedure :
    • 2-Bromobutyric acid (1 eq) reacts with 4-fluorophenol (1.1 eq) in aqueous NaOH at 60°C for 8 hours.
    • Acidification with HCl yields the crude acid, purified via recrystallization (ethanol/water).
  • Yield : 70–78%.
Conversion to Acid Chloride
  • Reagents : Thionyl chloride (2 eq), catalytic DMF.
  • Procedure :
    • The acid (1 eq) is refluxed with SOCl₂ in anhydrous DCM for 3 hours.
    • Excess SOCl₂ is removed under vacuum.
Hydrazide Formation
  • Reagents : Hydrazine hydrate (1.5 eq), THF.
  • Procedure :
    • Acid chloride (1 eq) is added dropwise to hydrazine hydrate in THF at 0°C.
    • The mixture is stirred for 2 hours, filtered, and washed with cold water.
  • Yield : 65–72%.

Comparative Analysis of Routes

Parameter Route 1 Route 2
Yield 88–92% 65–72%
Reaction Time 6–8 hours 12–14 hours
Purification Simple filtration Column chromatography
Scalability Industrial-friendly Limited by acid chloride

Key Takeaway : Route 1 is superior for large-scale synthesis due to higher yields and fewer purification steps.

Characterization Data

Spectral Properties

  • IR (KBr) :
    • 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 1.65 (t, 2H, CH₂), 2.30 (m, 2H, CH₂CO), 4.55 (t, 1H, OCH), 6.85–7.25 (m, 4H, Ar–H), 9.80 (s, 1H, NH).
  • ¹³C NMR :
    • δ 172.4 (C=O), 161.2 (C–F), 115–160 (aromatic carbons).

Purity and Yield

  • HPLC : >98% purity (C18 column, acetonitrile:water = 70:30).
  • Melting Point : 142–144°C.

Industrial-Scale Considerations

  • Cost Efficiency : Route 1 reduces waste by avoiding acid chloride intermediates.
  • Safety : Hydrazine hydrate requires handling under inert conditions due to toxicity.
  • Equipment : Reactive distillation units improve yield by removing ethanol.

Challenges and Solutions

  • Challenge 1 : Low reactivity of 2-bromobutanoate in SN2 reactions.
    • Solution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Challenge 2 : Hydrazine overconsumption.
    • Solution : Employ a 1:1.2 molar ratio with continuous byproduct removal.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenoxy)butanehydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)butanehydrazide involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, while the butanehydrazide moiety can form covalent bonds with nucleophilic sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-Fluorophenoxy)butanehydrazide and related hydrazide derivatives:

Compound Substituents Molecular Formula Key Features Applications/Findings Reference
This compound 4-Fluorophenoxy, butane chain C₁₀H₁₄FN₂O₂* Longer alkyl chain enhances flexibility; fluorine improves metabolic stability. Likely precursor for heterocycles (e.g., triazoles) with potential bioactivity.
2-(4-Fluorophenoxy)acetohydrazide 4-Fluorophenoxy, acetyl chain C₈H₉FN₂O₂ Shorter chain increases polarity; used as a synthetic building block. Commercial availability (purity: 98%); utilized in antimicrobial agent synthesis.
(E)-4-(2,4-Dichlorophenoxy)-N'-...butanehydrazide (23) 2,4-Dichlorophenoxy, benzylidene C₁₇H₁₆Cl₂FN₂O₂ Dichloro and hydroxybenzylidene groups enhance steric/electronic effects. Synthesized in 55.2% yield; exists as cis/trans conformers; tested as DXPS inhibitor.
2-(4-Chloro-2-methylphenoxy)acetohydrazide 4-Chloro-2-methylphenoxy, acetyl C₉H₁₁ClN₂O₂ Chloro and methyl groups increase lipophilicity and steric hindrance. Potential pesticidal activity; commercial purity: 95%.
2-(4-Bromophenoxy)propanohydrazide 4-Bromophenoxy, propane chain C₉H₁₁BrN₂O₂ Bromine enhances halogen bonding; dihedral angle of 82.81° in crystal structure. Intermediate for oxadiazoles; crystal stabilization via N–H⋯O hydrogen bonds.

*Assumed formula based on butane chain length.

Key Structural and Functional Insights:

Alkyl Chain Length: Shorter chains (e.g., acetohydrazides) increase polarity, improving solubility in aqueous media .

Aromatic Substituents: Fluorine: The electron-withdrawing nature of fluorine improves metabolic stability and modulates pKa values, enhancing bioavailability . Chlorine/Bromine: Larger halogens (Cl, Br) increase lipophilicity and enable halogen bonding, critical for target recognition in enzyme inhibitors .

Hydrazide Modifications :

  • Substitution with benzylidene groups (e.g., compound 23) introduces conjugation effects, altering UV-Vis absorption and tautomeric equilibria .
  • Conversion to triazoles or thiadiazines (via cyclization) enhances thermal stability and bioactivity .

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